2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
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Overview
Description
2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzimidazole core, a phenoxyethyl group, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by cyclization with o-phenylenediamine to form the benzimidazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy and benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or benzimidazole rings .
Scientific Research Applications
2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-1,3-benzodiazole
Uniqueness
2-{[2-(2,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the phenoxy ring and the presence of the sulfanyl linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18N2OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-16(13(2)11-12)20-9-10-21-17-18-14-5-3-4-6-15(14)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
MQHBNXUXIZPGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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